In-Depth Technical Guide: 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine in Drug Discovery
In-Depth Technical Guide: 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties is as critical as target binding affinity. 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine (CAS: 1354951-63-5) is a highly specialized, basic diamine building block designed to address these challenges. By combining the hydrogen-bond accepting capability of a morpholine ring with the tunable basicity of a piperazine moiety, this scaffold serves as a privileged vector for improving aqueous solubility, modulating lipophilicity, and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lipophilic drug candidates.
This whitepaper provides an authoritative analysis of its structural chemistry, synthetic methodologies, and practical applications in drug discovery, specifically focusing on its incorporation into targeted therapeutics such as kinase inhibitors and GPCR modulators.
Structural Chemistry & Physicochemical Profiling
The architectural uniqueness of 4-ethyl-2-(piperazin-1-ylmethyl)morpholine lies in its "stretched" diamine configuration. The molecule features a central morpholine ring—a well-documented solubilizing unit —substituted at the 4-position with an ethyl group, which provides steric shielding and a slight increase in lipophilicity. At the 2-position, a methylene bridge connects to the N1 of a piperazine ring, leaving the secondary amine (N4) of the piperazine available as a highly reactive nucleophile for scaffold functionalization.
This structural arrangement creates a multiprotic system with distinct ionization states at physiological pH (7.4), allowing it to form stable salts and interact favorably with solvent-exposed regions of protein binding pockets.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of the building block, which are critical for predicting its behavior in biological systems and during synthetic handling.
| Property | Value / Description | Clinical/Synthetic Relevance |
| Chemical Formula | C₁₁H₂₃N₃O | Defines stoichiometry for coupling reactions. |
| Molecular Weight | 213.32 g/mol | Low molecular weight allows for addition to large scaffolds without violating Lipinski's Rule of 5. |
| CAS Number | 1354951-63-5 | Unique identifier for commercial sourcing . |
| Predicted pKₐ₁ (Piperazine NH) | ~9.5 | Highly basic; protonated at physiological pH, driving aqueous solubility. |
| Predicted pKₐ₂ (Morpholine N) | ~7.2 | Partially protonated at pH 7.4; acts as an internal buffer. |
| Topological Polar Surface Area | 36.3 Ų | Excellent for membrane permeability; avoids excessive polarity. |
| LogP (Predicted) | 0.8 – 1.2 | Highly hydrophilic; counteracts the high lipophilicity of fused aromatic drug scaffolds. |
Synthetic Methodology
The synthesis of this building block requires careful control of regioselectivity to prevent unwanted bis-alkylation or oligomerization. The following methodology outlines a self-validating, step-by-step synthetic route starting from commercially available precursors.
Step-by-Step Synthesis Protocol
Step 1: N-Ethylation of 2-(Chloromethyl)morpholine
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Procedure: Dissolve 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and stir for 15 minutes to generate the free base. Dropwise add iodoethane (1.1 eq) at 0°C. Warm to room temperature and stir for 12 hours.
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Causality & Logic: K₂CO₃ is chosen as a mild, insoluble base that scavenges HCl without causing elimination of the primary chloride. Acetonitrile provides a polar aprotic environment that accelerates the Sₙ2 alkylation.
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Validation: Filter the inorganic salts, concentrate, and analyze via LC-MS. The target intermediate, 4-ethyl-2-(chloromethyl)morpholine, should show an[M+H]⁺ of 164.1.
Step 2: Piperazine Coupling via Finkelstein-Assisted Alkylation
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Procedure: To a solution of 4-ethyl-2-(chloromethyl)morpholine (1.0 eq) in DMF, add 1-Boc-piperazine (1.2 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq). Heat the mixture to 90°C for 18 hours.
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Causality & Logic: The primary chloride adjacent to the morpholine oxygen is sterically hindered and electronically deactivated. KI is added to facilitate an in situ Finkelstein reaction, converting the chloride to a highly reactive iodide intermediate. 1-Boc-piperazine is strictly required to prevent cross-linking and ensure that only one nitrogen of the piperazine reacts.
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Validation: Aqueous workup followed by silica gel chromatography (DCM:MeOH). ¹H NMR should confirm the presence of the Boc group (singlet, ~1.45 ppm, 9H).
Step 3: Boc-Deprotection
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Procedure: Dissolve the purified intermediate in minimal dichloromethane (DCM) and add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.
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Causality & Logic: HCl in dioxane provides a strictly anhydrous, highly acidic environment. This prevents hydrolytic side reactions and drives the quantitative precipitation of the final product as a highly pure, easily isolable dihydrochloride salt.
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Validation: The product precipitates directly. Filter and wash with cold diethyl ether. LC-MS must show the complete disappearance of the Boc-protected mass and the appearance of the target mass [M+H]⁺ 214.2.
Experimental Workflow: Scaffold Incorporation
In drug discovery, this building block is typically appended to a halogenated heteroaromatic scaffold (e.g., a quinazoline or pyrimidine) via Nucleophilic Aromatic Substitution (SₙAr). The piperazine and morpholine moieties have been proven to significantly improve the drug-like properties of such inhibitors .
SₙAr Protocol for Kinase Inhibitor Synthesis
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Preparation: In a flame-dried Schlenk flask, dissolve the electrophilic scaffold (e.g., 4-chloroquinazoline derivative, 1.0 eq) in anhydrous DMF (0.2 M concentration).
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Nucleophile Addition: Add 4-ethyl-2-(piperazin-1-ylmethyl)morpholine dihydrochloride (1.1 eq).
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Base Addition: Slowly add DIPEA (3.5 eq).
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Causality: DIPEA is a non-nucleophilic base. 3.5 equivalents are required: 2.0 eq to neutralize the dihydrochloride salt of the nucleophile, and 1.5 eq to scavenge the HCl generated during the SₙAr reaction.
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Reaction: Heat the mixture to 80°C for 6 hours. The polar aprotic nature of DMF stabilizes the anionic Meisenheimer complex intermediate, lowering the activation energy of the substitution.
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Workup & Validation: Quench with water and extract with ethyl acetate. Crucial Step: Wash the organic layer with 5% aqueous LiCl (3x) to completely remove residual DMF, which otherwise causes signal suppression in LC-MS and NMR. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.
Workflow for SNAr incorporation of the diamine building block.
Applications in Drug Discovery & Signaling Pathways
The strategic placement of 4-ethyl-2-(piperazin-1-ylmethyl)morpholine on a pharmacophore serves a dual purpose. First, it projects into the solvent-exposed regions of the target protein (such as the ATP-binding cleft of a kinase), improving the enthalpy of binding via hydrogen bond networks with surrounding water molecules. Second, it drastically alters the macroscopic properties of the drug, preventing aggregation and increasing bioavailability .
When a kinase inhibitor is functionalized with this moiety, it can effectively penetrate cell membranes and reach its intracellular target. For example, in the context of Epidermal Growth Factor Receptor (EGFR) driven cancers, the inhibitor competes with ATP, shutting down the downstream RAS/RAF/MEK/ERK signaling cascade and halting cellular proliferation.
Mechanism of targeted kinase inhibition blocking downstream signaling.
References
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Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications.[Link]
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Bacher, F., et al. "Strong effect of copper(II) coordination on antiproliferative activity of thiosemicarbazone–piperazine and thiosemicarbazone–morpholine hybrids." RSC Advances, Royal Society of Chemistry.[Link]
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Chuang, C., et al. "Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors." PubMed Central, National Institutes of Health.[Link]
